2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE
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Overview
Description
2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, an imidazolidinone ring, and a phenylacetamide group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxy-1,3-benzodioxole-5-carbaldehyde with 2,5-dioxo-1-imidazolidinyl acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with N-phenylacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(4-fluorophenyl)acetamide
- 2-{4-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(3-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE exhibits unique structural features that may enhance its biological activity and stability
Properties
Molecular Formula |
C21H19N3O6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[(4E)-4-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H19N3O6/c1-2-28-16-10-18-17(29-12-30-18)9-13(16)8-15-20(26)24(21(27)23-15)11-19(25)22-14-6-4-3-5-7-14/h3-10H,2,11-12H2,1H3,(H,22,25)(H,23,27)/b15-8+ |
InChI Key |
KBTRLTRYVKYIQU-OVCLIPMQSA-N |
SMILES |
CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC=C4)OCO2 |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC=C4)OCO2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC=C4)OCO2 |
Origin of Product |
United States |
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